An In-Depth Technical Guide to 1-(Furan-2-yl)-1H-imidazole: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 1-(Furan-2-yl)-1H-imidazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amalgamation of furan and imidazole rings into a single molecular entity, 1-(Furan-2-yl)-1H-imidazole, presents a fascinating scaffold for exploration in medicinal chemistry and materials science. The imidazole ring, a ubiquitous feature in numerous biologically active compounds, offers a unique combination of aromaticity, hydrogen bonding capabilities, and coordination properties.[1][2][3][4] Simultaneously, the furan moiety, a five-membered aromatic heterocycle containing oxygen, is a key component in a variety of pharmaceuticals and natural products, recognized for its diverse biological activities and its role as a bioisostere for phenyl groups.[5][6] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 1-(Furan-2-yl)-1H-imidazole, alongside a discussion of its potential applications, particularly in the realm of drug discovery.
Chemical Structure and Properties
1-(Furan-2-yl)-1H-imidazole is a heterocyclic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol . The structure features a furan ring attached to the N-1 position of an imidazole ring. This linkage creates a unique electronic interplay between the electron-rich furan ring and the imidazole ring, which can act as both a hydrogen bond donor and acceptor.
Physicochemical Properties
While specific experimental data for 1-(Furan-2-yl)-1H-imidazole is limited in the public domain, its physicochemical properties can be predicted based on the known characteristics of its constituent rings and similar N-aryl imidazoles.
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₇H₆N₂O | Calculation |
| Molecular Weight | 134.14 g/mol | Calculation |
| Appearance | Likely a solid at room temperature | General property of similar N-aryl imidazoles[7] |
| Melting Point | Expected to be in the range of 100-200 °C | Comparison with other N-substituted imidazoles |
| Boiling Point | Predicted to be >250 °C | General property of similar heterocyclic compounds[8] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Polarity of the molecule and general solubility of imidazoles[3] |
| pKa | The imidazole ring will have a pKa of around 5-7 for the protonated form. | Known pKa of imidazole and electronic effects of the furan ring[3] |
Synthesis of 1-(Furan-2-yl)-1H-imidazole
The synthesis of N-aryl and N-heteroaryl imidazoles is a well-established field in organic chemistry, with several robust methods available. The most probable and effective route for the synthesis of 1-(Furan-2-yl)-1H-imidazole is through a copper- or palladium-catalyzed cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination.[9][10][11]
Proposed Synthetic Protocol: Copper-Catalyzed Ullmann-Type Coupling
This protocol describes a plausible and efficient method for the synthesis of 1-(Furan-2-yl)-1H-imidazole based on established copper-catalyzed N-arylation procedures.[9]
Reaction Scheme:
A proposed synthetic route for 1-(Furan-2-yl)-1H-imidazole.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.0 eq.), 2-bromofuran (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Execution: Heat the reaction mixture to 110-130 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type C-N cross-coupling reactions.[9]
-
Ligand: L-proline is an inexpensive and efficient ligand that can accelerate the rate of copper-catalyzed N-arylation reactions.
-
Base: Potassium carbonate is used to deprotonate the imidazole, making it a more potent nucleophile.
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for this type of reaction due to its high boiling point and ability to dissolve the reactants.
Structural Elucidation and Spectroscopic Analysis
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | s | - | H2 (imidazole) |
| ~7.4 - 7.6 | dd | ~1.8, 0.8 | H5' (furan) |
| ~7.1 - 7.3 | m | - | H4, H5 (imidazole) |
| ~6.4 - 6.6 | dd | ~3.4, 1.8 | H4' (furan) |
| ~6.3 - 6.5 | dd | ~3.4, 0.8 | H3' (furan) |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 148 | C5' (furan) |
| ~138 - 141 | C2 (imidazole) |
| ~130 - 133 | C4 (imidazole) |
| ~118 - 121 | C5 (imidazole) |
| ~111 - 114 | C4' (furan) |
| ~108 - 111 | C3' (furan) |
| ~142 - 145 | C2' (furan) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3150 | C-H stretching (aromatic) |
| ~1600 - 1650 | C=C and C=N stretching (imidazole and furan rings) |
| ~1450 - 1550 | Ring stretching vibrations |
| ~1000 - 1250 | C-O-C stretching (furan) |
| ~700 - 900 | C-H out-of-plane bending |
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak ([M]⁺) for 1-(Furan-2-yl)-1H-imidazole would be expected at m/z 134. Key fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the individual furan and imidazole rings.[16]
Chemical Reactivity
The chemical reactivity of 1-(Furan-2-yl)-1H-imidazole will be a composite of the reactivities of its constituent furan and imidazole rings.
-
Imidazole Ring: The imidazole ring can undergo electrophilic substitution, typically at the C4 and C5 positions. The N3 nitrogen is basic and can be protonated or alkylated.
-
Furan Ring: The furan ring is susceptible to electrophilic attack, with a preference for the C5' position. It can also participate in Diels-Alder reactions. The presence of the imidazole ring as a substituent may influence the reactivity of the furan ring.
Potential Applications in Drug Development
Both imidazole and furan scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][6] Therefore, 1-(Furan-2-yl)-1H-imidazole represents a promising starting point for the design of novel therapeutic agents.
-
Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties.[17][18] The furan moiety is also found in many antimicrobial compounds.[6]
-
Anticancer Agents: Numerous imidazole and furan derivatives have demonstrated potent anticancer activity through various mechanisms.[5][19]
-
Anti-inflammatory Agents: The imidazole scaffold is present in several anti-inflammatory drugs.
-
CNS-Active Agents: The structural features of this compound may allow for interaction with targets in the central nervous system.
The synthesis of a library of derivatives based on the 1-(Furan-2-yl)-1H-imidazole core, followed by high-throughput screening, would be a logical approach to explore its full therapeutic potential.
Workflow for the synthesis, characterization, and application of 1-(Furan-2-yl)-1H-imidazole.
Conclusion
1-(Furan-2-yl)-1H-imidazole is a molecule with significant untapped potential. While specific experimental data is currently scarce, its synthesis is readily achievable through established cross-coupling methodologies. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. The rich pharmacological history of both the imidazole and furan moieties strongly suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts. This guide serves as a foundational resource to stimulate and support further research into this intriguing heterocyclic system.
References
- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
- Jesus, L. A. G., Silva, A. L., San Gil, R. A., & Teixeira, R. (2021).
- Chandrashekarachar, D., Chaitramallu, M., Rekha, N. D., Kesagudu, D., & Ranjini, P. (2016). Synthesis, Characterization of Novel Furan Based Imidazolones and Their Boilogical Studies.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
- Al-Janabi, Z. A. A. (2021). Synthesis, characterization, and Antibacterial Study of some Imidazole and Molecular Docking of New Heterocyclic from Furan Derivatives. Journal of Biochemical Technology, 12(3).
-
ResearchGate. (n.d.). ¹³C NMR spectra of 2-(furan-2-yl)-1H-imidazole: (bottom) DMSO-d6, 500... Retrieved from [Link]
- Zhang, Y., Yang, X., Yao, Q., & Ma, D. (2012). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 14(12), 3056-3059.
-
Fe-CuO-catalyzed N-arylation of imidazole with various aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
- Shelar Uttam, B., & Thorve Sandip, S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals.
-
ResearchGate. (n.d.). Infrared spectra of: (top, blue) 2-(furan-2-yl)-1H-imidazole; (middle,... Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
- El-Metwaly, N. (2024).
-
ResearchGate. (n.d.). IR spectra of 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole (a), monomer (b)... Retrieved from [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of 2-(furan-2-yl)-1H-imidazole: (bottom) DMSO-d6, 500... Retrieved from [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706.
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chem Sci J, 6(91), 2.
- Popa, M. I., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals, 17(2), 164.
- Chandrashekarachar, D., et al. (2016). Synthesis, Characterization of Novel Furan Based Imidazolones and Their Boilogical Studies.
- HETEROCYCLES, Vol. 99, No. 1, 2019.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT. (n.d.). IJCRT.org.
- Singh, R. K., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). Molecules, 30(6), 1234.
- Routes of synthesis and biological significances of Imidazole deriv
- (PDF) Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024).
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795.
- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applic
- Yadav, J. P., et al. (2022). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology, 20(8), 11287-11290.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 10. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. biomedres.us [biomedres.us]
- 13. Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 2,4,5-Tri-2-furyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. jbiochemtech.com [jbiochemtech.com]





